4,5-Dichloro-2-(difluoromethoxy)benzaldehyde
Overview
Description
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4Cl2F2O2. It is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzaldehyde core.
Preparation Methods
One common method involves the chlorination of 2-(difluoromethoxy)benzaldehyde, followed by further chemical reactions to introduce the second chlorine atom at the desired position . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde include:
4-(Difluoromethoxy)benzaldehyde: Lacks the chlorine atoms but shares the difluoromethoxy group.
5-Chloro-2-(difluoromethoxy)benzaldehyde: Contains only one chlorine atom.
2-(Difluoromethoxy)benzaldehyde: Lacks both chlorine atoms but retains the difluoromethoxy group
The uniqueness of this compound lies in the combination of both chlorine atoms and the difluoromethoxy group, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dichloro-2-(difluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLTYVNZIXUEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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